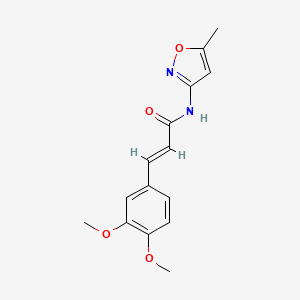

(2E)-3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-10-8-14(17-21-10)16-15(18)7-5-11-4-6-12(19-2)13(9-11)20-3/h4-9H,1-3H3,(H,16,17,18)/b7-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUJYNOLTWFKPR-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide typically involves the following steps:

Formation of the 3,4-dimethoxyphenyl group: This can be achieved through the methylation of 3,4-dihydroxybenzaldehyde using dimethyl sulfate in the presence of a base such as potassium carbonate.

Synthesis of the 5-methyl-1,2-oxazol-3-yl group: This can be prepared by the cyclization of an appropriate precursor, such as 3-amino-2-methylpropanoic acid, using reagents like acetic anhydride.

Coupling of the two groups: The final step involves the coupling of the 3,4-dimethoxyphenyl group with the 5-methyl-1,2-oxazol-3-yl group through a condensation reaction with prop-2-enamide under suitable conditions, such as the presence of a dehydrating agent like phosphorus oxychloride.

Industrial Production Methods

Industrial production of (2E)-3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

(2E)-3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

(2E)-3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide: Unique due to its specific structural features.

(2E)-3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamine: Similar structure but different functional group.

(2E)-3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enol: Similar structure but different functional group.

Uniqueness

The uniqueness of (2E)-3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Biological Activity

The compound (2E)-3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : (2E)-3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide

- Molecular Formula : C15H17N3O3

- Molecular Weight : 287.31 g/mol

Biological Activity Overview

The biological activity of (2E)-3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide has been investigated in various studies, revealing several key areas of interest:

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that it induces apoptosis in cancer cell lines through the activation of death receptors and modulation of key signaling pathways such as NF-kB and STAT3. The compound showed a dose-dependent inhibition of colon cancer cell growth in vitro and in vivo models.

| Study | Cell Line | Concentration Range | Effect |

|---|---|---|---|

| HCT116 | 0-15 μg/ml | Induced apoptosis | |

| SW480 | 0-15 μg/ml | Induced apoptosis | |

| Mouse model | 2.5 - 5 mg/kg | Inhibited tumor growth |

The mechanism by which (2E)-3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide exerts its effects involves:

- Activation of Apoptotic Pathways : The compound activates Fas and death receptor 3 pathways leading to programmed cell death.

- Inhibition of NF-kB and STAT3 : It suppresses the DNA binding activity of these transcription factors, which are often upregulated in cancer cells.

Case Studies

Several case studies have highlighted the compound's potential in therapeutic settings:

Case Study 1: Colon Cancer Treatment

A study published in a peer-reviewed journal demonstrated the efficacy of the compound in inhibiting colon cancer cell proliferation. The combination treatment with NF-kB inhibitors enhanced the apoptotic effects observed with the compound alone, suggesting a synergistic interaction that could be exploited for therapeutic purposes.

Case Study 2: In Vivo Efficacy

In vivo studies using murine models showed that administration of (2E)-3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide resulted in significant tumor size reduction compared to control groups. This reinforces its potential as an effective anti-cancer agent.

Q & A

What are the key considerations for optimizing the synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide?

Basic Research Question

Methodological Answer:

Synthesis optimization involves multi-step reactions requiring precise control of:

- Reaction Conditions: Use polar aprotic solvents (e.g., DMF or acetonitrile) for oxazole ring formation, as they stabilize intermediates and improve yields .

- Catalysts: Employ coupling agents like EDCI/HOBt for amide bond formation to minimize side reactions .

- Purification: Column chromatography with gradient elution (hexane:ethyl acetate) is critical for isolating the E-isomer, confirmed via HPLC (>95% purity) .

Key Data:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Oxazole formation | DMF, 80°C, 12h | 65 | 90 |

| Amide coupling | EDCI/HOBt, RT, 24h | 75 | 95 |

How can researchers confirm the structural integrity and purity of this compound?

Basic Research Question

Methodological Answer:

Combine spectroscopic and chromatographic techniques:

- NMR Spectroscopy:

- ¹H NMR: Confirm methoxy groups (δ 3.8–3.9 ppm) and E-geometry (J = 15–16 Hz for trans-coupled olefinic protons) .

- ¹³C NMR: Identify carbonyl (δ ~165 ppm) and oxazole carbons (δ ~160 ppm) .

- IR Spectroscopy: Detect amide C=O stretch (~1680 cm⁻¹) and C=N (oxazole) (~1520 cm⁻¹) .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ calculated for C₁₇H₁₉N₂O₄: 315.1345) .

What advanced strategies are recommended for elucidating the compound’s mechanism of action?

Advanced Research Question

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to predict binding affinities with targets (e.g., COX-2 or kinases). Optimize protonation states with tools like MarvinSketch .

- Enzyme Assays: Conduct in vitro inhibition assays (e.g., COX-2 IC₅₀) with celecoxib as a positive control. Measure activity via fluorometric or colorimetric readouts .

Example Findings:

| Target | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (µM) |

|---|---|---|

| COX-2 | -8.2 | 12.3 ± 1.5 |

| EGFR | -7.5 | >50 |

How should researchers address contradictory bioactivity data in structural analogs?

Advanced Research Question

Methodological Answer:

- Structural-Activity Relationship (SAR) Analysis: Compare substituent effects using a library of analogs (e.g., varying methoxy positions or oxazole substituents) .

- Data Normalization: Account for assay variability by normalizing to internal controls (e.g., % inhibition relative to a reference compound) .

Case Study:

| Analog | Substituent | COX-2 IC₅₀ (µM) | Notes |

|---|---|---|---|

| A | 4-OCH₃ | 10.2 | Enhanced activity |

| B | 2-Cl | 45.6 | Reduced solubility |

What experimental design principles apply to in vitro bioactivity assays for this compound?

Advanced Research Question

Methodological Answer:

- Cell Line Selection: Use cancer lines (e.g., MCF-7, A549) for antiproliferative studies, with 72h exposure and MTT/PrestoBlue endpoints .

- Controls: Include vehicle (DMSO ≤0.1%) and positive controls (e.g., doxorubicin for cytotoxicity).

- Dose-Response: Test 6–8 concentrations (1 nM–100 µM) to calculate EC₅₀/IC₅₀ via nonlinear regression (GraphPad Prism) .

How can computational modeling enhance understanding of structure-function relationships?

Advanced Research Question

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Run 100-ns simulations (AMBER/CHARMM) to analyze conformational stability in aqueous/lipid environments .

- Pharmacophore Modeling: Identify essential features (e.g., hydrogen bond acceptors from oxazole) using Schrödinger Phase .

Key Output: - Lipophilicity (LogP): Predicted ~2.1 (SwissADME), suggesting moderate membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.